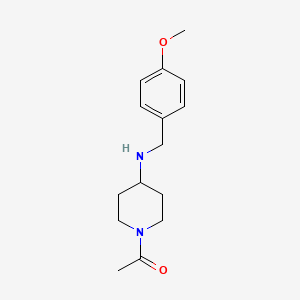

1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the use of N-(2-acetoxy-4-methoxybenzyl)(AcHmb) as an amide-protecting group in the synthesis of asparagine N-linked glycopeptides is detailed, which shares structural similarities with the acetyl and methoxybenzyl groups in the compound of interest . Additionally, the study of polymorphs of a related compound, 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate, provides insights into the molecular structure and supramolecular associations that could be extrapolated to "this compound" .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups to prevent unwanted side reactions, such as aspartimide formation . This suggests that a similar approach could be employed in the synthesis of "this compound," where appropriate protecting groups would be used to ensure the integrity of the molecule during the synthesis process.

Molecular Structure Analysis

The analysis of the molecular structure of related compounds reveals the importance of the conformation of the anions and cations and their respective twists in relation to the phenyl rings they are connected to . This information could be used to predict the molecular conformation of "this compound" and its potential polymorphs.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "this compound," they do highlight the significance of hydrogen bonding in the stability of crystal structures . This implies that "this compound" may also engage in hydrogen bonding, which could influence its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds. For example, the crystal density, packing efficiency, and lattice energy are important factors in determining the stability of a crystal form . These properties would be relevant to the analysis of the physical state and stability of "this compound" under various conditions.

Mechanism of Action

Target of Action

The primary target of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the pathway of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .

Result of Action

The blockade of the CCR5 receptor by this compound results in the prevention of HIV-1 infections . This is because the CCR5 receptor is an essential coreceptor for the entry of HIV-1 into cells .

properties

IUPAC Name |

1-[4-[(4-methoxyphenyl)methylamino]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(18)17-9-7-14(8-10-17)16-11-13-3-5-15(19-2)6-4-13/h3-6,14,16H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNCNELEEPAVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)